N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Overview

Description

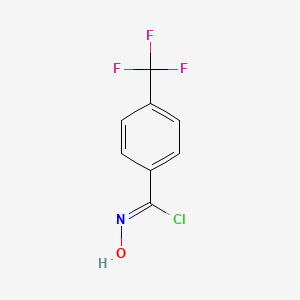

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride (CAS: 74467-05-3) is a specialized organic compound with the molecular formula C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol . Its structure features a benzimidoyl chloride core substituted with a hydroxylamine (-NHOH) group and a trifluoromethyl (-CF₃) group at the para position (Figure 1). The compound is synthesized via reactions involving phosphorous pentachloride and potassium thiocyanate, starting from precursor amides . It serves as a critical intermediate in synthesizing isothiocyanates and other bioactive molecules, such as RAF265 (a kinase inhibitor) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidoyl compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it valuable for producing derivatives with specific properties.

Reactions and Mechanisms

The compound can undergo several types of reactions, including:

- Nucleophilic Substitution : The chloride group can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

- Oxidation and Reduction : It can be oxidized to form oxides or reduced to yield different reduced forms using common reagents like potassium permanganate or lithium aluminum hydride.

Biological Applications

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antiviral and anticancer effects. Studies have explored its interaction with specific molecular targets, suggesting mechanisms that may inhibit viral replication or cancer cell proliferation .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. For instance, derivatives of the compound have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating neurodegenerative diseases .

Medicinal Chemistry

Drug Development Potential

Due to its unique chemical structure, this compound is being explored for drug development. Its efficacy as a scaffold for designing new pharmacological agents is under investigation, particularly in creating compounds with enhanced biological activity against resistant strains of pathogens .

Case Studies in Drug Formulation

Several studies have documented the synthesis of new derivatives based on this compound, assessing their biological activity against various pathogens, including Mycobacterium tuberculosis. These studies highlight the potential of these derivatives as antimicrobial agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions allows it to be integrated into various manufacturing processes, enhancing product performance and functionality .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physical properties are influenced by its trifluoromethyl and N-hydroxy substituents. Below is a comparison with key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Trifluoromethyl Group : The -CF₃ group in the target compound enhances electron-withdrawing effects , increasing stability toward hydrolysis compared to electron-donating groups (e.g., -OCH₃) .

- N-Hydroxy Group : The -NHOH moiety enables unique reactivity in forming oximes and coordinating with metal catalysts, unlike simpler N-alkyl/aryl analogs .

Spectroscopic Comparison

NMR data highlight substituent effects on electronic environments:

Table 2: Selected NMR Chemical Shifts (δ, ppm)

Analysis :

- The trifluoromethyl group causes significant deshielding in ¹³C NMR (δ 135.6 ppm, quartet) due to its strong inductive effect .

- In ¹H NMR, electron-withdrawing substituents (-CF₃, -SO₂CH₃) shift aromatic protons downfield (δ 7.85–8.32) compared to electron-donating groups (-OCH₃, δ ~7.0–7.5) .

Comparison with Other Methods :

Biological Activity

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidoyl group with a trifluoromethyl substituent. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these biomolecules through several pathways:

- Enzyme Inhibition : It has been reported that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .

- Receptor Interaction : The compound may also act as an agonist or antagonist for specific receptors, influencing signaling pathways within cells .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity. The structure-activity relationship suggests that the trifluoromethyl group enhances its efficacy against pathogens.

Case Studies

- Inhibition of Cholinesterases : A study evaluated the inhibition potential of several hydrazones related to this compound. The results indicated IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, demonstrating significant enzyme inhibition capabilities .

- Cellular Assays : In a cellular model using HEK293 cells, compounds structurally related to this compound were screened for their agonist activity on TLR7 receptors. Some derivatives showed promising activity with EC50 values around 21.4 μM, indicating potential therapeutic applications in immune modulation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation reactions using substituted benzoyl chlorides. For example, a modified procedure involves reacting hydroxylamine derivatives with 4-(trifluoromethyl)benzoyl chloride under inert atmospheres (e.g., argon) in dichloromethane (CH2Cl2) at 0°C, followed by room-temperature stirring. Potassium carbonate is often used as a base to neutralize HCl byproducts, achieving yields up to 89% . Reaction temperature, stoichiometry of reagents, and exclusion of moisture are critical for reproducibility.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm hydroxylamine and trifluoromethyl group integration. For example, the hydroxyl proton appears as a broad singlet (~δ 8.2 ppm in CDCl3) .

- X-ray crystallography : Resolves molecular geometry, as demonstrated for the related (Z)-N,N'-hydroxy-4-(trifluoromethyl)benzimidamide .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., NIST spectra for trifluoromethyl-substituted benzoyl chlorides) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., in a desiccator) at 0–4°C. Exposure to humidity can hydrolyze the imidoyl chloride group, forming benzamide derivatives. Workplace controls, such as argon-purged environments and sealed containers, are advised .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?

- Solvent selection : Use CH2Cl2 for its low nucleophilicity and compatibility with acyl chlorides .

- Catalytic systems : Explore Cu(I)/TMEDA catalysts to enhance coupling efficiency, as seen in analogous trifluoroacetimidoyl chloride reactions .

- Scalability : Continuous flow reactors can improve yield consistency during large-scale production, as demonstrated for related benzamides .

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the imidoyl chloride carbon, facilitating nucleophilic attacks. For example, in Cu-catalyzed cross-coupling with amines, aryl halides at the 2-position of benzimidazoles show enhanced reactivity due to this effect . Steric hindrance from the trifluoromethyl group may require tailored ligands (e.g., TMEDA) to maintain reaction efficiency .

Q. What catalytic systems effectively utilize this compound in cross-coupling reactions?

- Copper(I) catalysts : Enable C–N bond formation with primary amines, as shown in the synthesis of 2-(trifluoromethyl)benzimidazoles .

- Ligand-dependent systems : TMEDA or bipyridine ligands improve catalytic activity by stabilizing intermediates .

Q. How can researchers reconcile discrepancies in reported reaction yields under varying catalytic conditions?

Systematic parameter optimization (e.g., temperature, solvent polarity, and ligand ratios) is critical. For instance, aryl bromides and chlorides show lower reactivity compared to iodides in Cu-catalyzed reactions, necessitating adjusted catalyst loadings . Contrasting methodologies (e.g., argon vs. air atmosphere) should be evaluated via controlled experiments .

Q. What recent advancements in medicinal chemistry utilize this compound as a key intermediate?

It serves as a precursor for hydroxamic acid derivatives, which are explored as histone deacetylase (HDAC) inhibitors. For example, analogs like N-hydroxy-4-(methylsulfonyl)benzimidoyl chloride exhibit bioactivity in enzyme inhibition assays .

Q. Methodological Guidance

Q. What are the challenges in interpreting NMR and mass spectrometry data for this compound?

- Hydroxyl proton exchange : The –OH group may appear as a broad peak or disappear upon D2O addition, complicating integration .

- Trifluoromethyl splitting : <sup>19</sup>F coupling in <sup>1</sup>H NMR can cause signal multiplicity, requiring careful assignment .

- Mass spectral fragmentation : The trifluoromethyl group increases molecular ion stability, but chloride loss (m/z –35) is common .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use local exhaust systems to avoid inhalation of toxic vapors .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to corrosive byproducts (e.g., HCl) .

- Waste disposal : Neutralize residual acyl chlorides with aqueous bicarbonate before disposal .

Properties

CAS No. |

74467-05-3 |

|---|---|

Molecular Formula |

C8H5ClF3NO |

Molecular Weight |

223.58 g/mol |

IUPAC Name |

(1E)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7+ |

InChI Key |

YALQVNZAQRGNQE-NTUHNPAUSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/Cl)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.